1-ドデシルナフタレン

説明

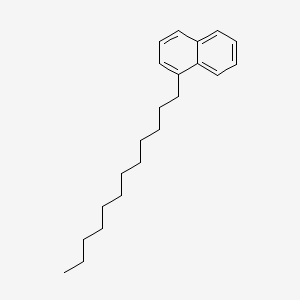

Dodecylnaphthalene is a useful research compound. Its molecular formula is C22H32 and its molecular weight is 296.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality Dodecylnaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dodecylnaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

光起電力材料

1-ドデシルナフタレンの芳香族構造は、光起電力材料の開発における調査対象となります。その光を吸収してエネルギーを転送する能力は、太陽電池の効率と性能を向上させるために活用できます。

これらのアプリケーションのそれぞれが、1-ドデシルナフタレンのユニークな化学的特性を活用しており、その多様性とさまざまな分野における科学研究における重要性を示しています。この化合物は、さまざまな化学プロセスに参加する能力と機能化の可能性があり、継続的な研究と革新の対象となっています。 情報に基づく検索結果 .

生物活性

Dodecylnaphthalene, an alkylated derivative of naphthalene, has garnered attention in recent years due to its unique biological properties and implications in environmental and health sciences. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with dodecylnaphthalene, focusing on its metabolic pathways, toxicity, and potential applications.

Chemical Structure and Properties

Dodecylnaphthalene is characterized by a naphthalene core with a dodecyl (C12) alkyl chain attached. Its molecular formula is , which influences its solubility, volatility, and interaction with biological systems. The presence of a long alkyl chain significantly alters the compound's reactivity compared to its parent naphthalene structure.

Metabolism and Biotransformation

Research indicates that the metabolic pathways for dodecylnaphthalene differ significantly from those of shorter-chain alkylated naphthalenes. Notably, studies have shown that dodecylnaphthalene is not metabolized under specific experimental conditions using human and rat liver microsomes. This lack of metabolism suggests that longer alkyl chains may inhibit the oxidative processes typically involved in the biotransformation of polycyclic aromatic hydrocarbons (PAHs) like naphthalene.

Key Findings on Metabolism:

- Alkyl Chain Influence : The addition of an alkyl substituent in naphthalene shifts metabolism towards alkyl side chain oxidation rather than aromatic ring oxidation. This trend becomes pronounced with longer alkyl chains (≥C6) where metabolic conversion is significantly reduced or absent altogether .

- Experimental Conditions : In controlled experiments, 1-n-dodecylnaphthalene was shown to remain unchanged in both rat and human liver microsomal incubations, highlighting the compound's resistance to metabolic breakdown .

Toxicity Considerations:

- Polycyclic Aromatic Hydrocarbons (PAHs) : As a member of the PAH family, dodecylnaphthalene may share toxicological properties with other PAHs, including potential carcinogenic effects. However, its longer alkyl chain may alter its bioavailability and toxicity profile compared to smaller PAHs .

- Environmental Impact : Dodecylnaphthalene's persistence in the environment due to its low volatility and resistance to biotransformation raises concerns about its accumulation in aquatic ecosystems .

Applications and Implications

Despite concerns regarding toxicity, dodecylnaphthalene also presents opportunities for application in various fields:

- Surfactants and Emulsifiers : Its hydrophobic properties make it a candidate for use in surfactants or emulsifiers in industrial applications.

- Bioremediation : Understanding the degradation pathways of related compounds may inform bioremediation strategies for environments contaminated with PAHs .

Data Summary

The following table summarizes key research findings related to the metabolism and biological activity of dodecylnaphthalene:

特性

IUPAC Name |

1-dodecylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32/c1-2-3-4-5-6-7-8-9-10-11-15-20-17-14-18-21-16-12-13-19-22(20)21/h12-14,16-19H,2-11,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVMGANPLBFFQIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3068122 | |

| Record name | Dodecylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38641-16-6 | |

| Record name | Naphthalene, dodecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038641166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What does the research indicate about the resistance of microorganisms towards 1-Dodecylnaphthalene?

A: One study explored the resistance of Saccharomyces cerevisiae (yeast) to 2-Dodecylnaphthalene-3-Sulphonate (Cerfak), a derivative of 1-Dodecylnaphthalene. [] While the study doesn't directly investigate 1-Dodecylnaphthalene, it highlights the potential for microorganisms to develop resistance towards alkylnaphthalene sulfonates. This finding underscores the importance of understanding resistance mechanisms and exploring alternative strategies to mitigate potential resistance development. You can find more information about this research here: .

Q2: How do microorganisms interact with 1-Dodecylnaphthalene?

A: Research indicates that Pseudomonas aeruginosa KK6, a bacterial strain, can metabolize 1-Dodecylnaphthalene through subterminal metabolism. [] This suggests that certain microorganisms possess enzymatic pathways capable of degrading this compound. This finding is significant for understanding the environmental fate and potential biodegradation of 1-Dodecylnaphthalene. You can find more information about this research here: .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。